molecular formula C21H19ClN2O4S B11080837 2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione

2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione

Cat. No.: B11080837
M. Wt: 430.9 g/mol
InChI Key: ZXNQOQRHMAICOM-UHFFFAOYSA-N
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Description

2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a chloro group and a piperazine ring The piperazine ring is further substituted with a sulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation of a suitable aromatic precursor.

    Introduction of the Chloro Group: Chlorination of the naphthalene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group on the naphthalene core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interactions of piperazine derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its potential effects on neurological function.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound shares the sulfonyl and methylphenyl groups but has a different core structure.

    4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl)benzamide: This compound has a similar piperazine ring but different substituents and core structure.

Uniqueness

The uniqueness of 2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione lies in its specific combination of functional groups and its potential applications in medicinal chemistry. The presence of the chloro group, sulfonyl group, and piperazine ring provides a unique set of chemical properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

2-chloro-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]naphthalene-1,4-dione

InChI

InChI=1S/C21H19ClN2O4S/c1-14-6-8-15(9-7-14)29(27,28)24-12-10-23(11-13-24)19-18(22)20(25)16-4-2-3-5-17(16)21(19)26/h2-9H,10-13H2,1H3

InChI Key

ZXNQOQRHMAICOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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